molecular formula C12H21NO B8344667 Phenol triethylamine CAS No. 10337-71-0

Phenol triethylamine

Cat. No.: B8344667
CAS No.: 10337-71-0
M. Wt: 195.30 g/mol
InChI Key: MZTPSHAQKGUMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Phenol Triethylamine complex is a reagent system significant in organic synthesis and chemical research, leveraging the well-documented molecular interaction between phenol and triethylamine (TEA). This interaction, extensively studied through methods like proton magnetic resonance (PMR), results in complex formation where triethylamine acts as a proton acceptor . The primary research value of this system lies in its application as an effective catalyst. It is particularly employed in the benzoylation of phenols, where triethylamine facilitates the reaction through both general base and nucleophilic catalysis mechanisms . The compound's utility is also rooted in the individual properties of its components: triethylamine is a volatile, strong base widely used as a catalyst and acid neutralizer in synthesizing polymers, pharmaceuticals, and pesticides , while phenol serves as a foundational building block in chemical synthesis. This complex is strictly intended for research applications by qualified laboratory personnel. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Proper handling procedures must be followed, as triethylamine is a flammable liquid with a strong, irritating odor and can be corrosive to the skin and eyes .

Properties

CAS No.

10337-71-0

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

N,N-diethylethanamine;phenol

InChI

InChI=1S/C6H15N.C6H6O/c1-4-7(5-2)6-3;7-6-4-2-1-3-5-6/h4-6H2,1-3H3;1-5,7H

InChI Key

MZTPSHAQKGUMBY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)O

Origin of Product

United States

Molecular Interaction and Complexation Phenomena

Nature of the Phenol-Triethylamine Hydrogen Bond

The primary interaction between phenol (B47542) and triethylamine (B128534) is the formation of a hydrogen bond, where the hydroxyl group (-OH) of phenol acts as the hydrogen bond donor and the nitrogen atom of triethylamine serves as the acceptor. This interaction has been extensively studied in both the gas phase and in various solvents, revealing a spectrum of complex behaviors from simple adduct formation to complete proton transfer.

Formation of Hydrogen-Bonded Adducts in Solution and Gas Phase

In both the gas phase and in non-polar solvents, phenol and triethylamine readily form hydrogen-bonded adducts. rsc.orgkpfu.ru The formation of these complexes is characterized by a distinct shift in the O-H stretching frequency in infrared (IR) spectra. kpfu.ru In the gas phase, the absence of solvent effects allows for the intrinsic properties of the hydrogen bond to be studied. Thermodynamic parameters, such as the enthalpy and entropy of formation, have been determined through pressure, volume, and temperature measurements, indicating a strong interaction even in the absence of a solvent. rsc.org

In solution, the nature and stability of the adducts are influenced by the surrounding medium. researchgate.netifpan.edu.pl In aprotic solvents, the equilibrium between the free phenol and triethylamine molecules and the hydrogen-bonded complex is well-established. researchgate.netcapes.gov.br The formation of 1:1 and 2:1 phenol-triethylamine adducts has been reported, with the stoichiometry depending on the concentration and the nature of the phenol. researchgate.net

Phase Key Characteristics of Adduct Formation References
Gas PhaseFormation of hydrogen-bonded complexes in the absence of solvent. rsc.orgkpfu.ru
Allows for the study of intrinsic hydrogen bond properties. rsc.org
SolutionEquilibrium between free molecules and hydrogen-bonded adducts. researchgate.netcapes.gov.br
Formation of 1:1 and 2:1 adducts reported. researchgate.net
Solvent properties significantly influence adduct stability. researchgate.netifpan.edu.pl

Proton Transfer Equilibria within Phenol-Triethylamine Complexes

A key feature of the phenol-triethylamine system is the equilibrium between a molecular hydrogen-bonded complex (O-H···N) and a hydrogen-bonded ion pair (O⁻···H-N⁺). researchgate.netcapes.gov.br This phenomenon is a classic example of proton transfer within a hydrogen bond. The position of this equilibrium is highly sensitive to several factors, including the acidity of the phenol, the basicity of the amine, the polarity of the solvent, and the temperature. ifpan.edu.plnih.gov

In solvents with low dielectric constants, the molecular complex is generally favored. However, as the solvent polarity increases, the equilibrium shifts towards the more polar ion-pair form. researchgate.net Spectroscopic techniques, such as UV-Vis and IR spectroscopy, are instrumental in studying this equilibrium, as the phenolate (B1203915) anion of the ion pair exhibits a characteristic absorption band. ifpan.edu.pl The proton transfer is a reversible process, and the dynamics of this equilibrium have been investigated using various kinetic methods. researchgate.net

Influence of Phenolic Substituent Electronic Effects on Hydrogen Bonding and Proton Transfer Dynamics

The electronic properties of substituents on the phenol ring have a profound impact on both the strength of the hydrogen bond and the extent of proton transfer. nih.govafit.edu Electron-withdrawing groups (such as nitro or chloro groups) increase the acidity of the phenol, thereby strengthening the hydrogen bond and favoring the formation of the proton-transferred ion pair. ifpan.edu.plnih.gov Conversely, electron-donating groups decrease the acidity of the phenol, leading to a weaker hydrogen bond and a preference for the molecular complex.

Studies have shown a direct correlation between the pKa of the substituted phenol and the equilibrium constant for proton transfer. ifpan.edu.pl This relationship highlights the critical role of the phenol's proton-donating ability in driving the equilibrium towards the ionic form. Quantum chemical calculations have further elucidated these effects, showing that substituents alter the charge distribution within the phenol molecule, which in turn modulates the interaction with triethylamine. afit.edu

Substituent Type on Phenol Effect on Acidity Effect on Hydrogen Bond Effect on Proton Transfer References
Electron-withdrawing (e.g., -NO₂, -Cl)IncreasesStrengthensFavors ion-pair formation ifpan.edu.plnih.gov
Electron-donating (e.g., -CH₃, -OCH₃)DecreasesWeakensFavors molecular complex afit.eduresearchgate.net

Steric Hindrance and Geometrical Considerations in Phenol-Triethylamine Adduct Formation

The three-dimensional structure of both the phenol and the amine plays a significant role in the formation of the hydrogen-bonded adduct. wordpress.comafricaresearchconnects.com Steric hindrance, particularly from bulky substituents near the hydroxyl group of the phenol or the nitrogen atom of the amine, can impede the optimal alignment for hydrogen bonding.

For instance, ortho-substituted phenols can exhibit reduced interaction with triethylamine compared to their para-substituted counterparts due to the steric bulk of the substituent interfering with the approach of the amine. wordpress.com Similarly, the ethyl groups of triethylamine, while contributing to its basicity, also create a degree of steric crowding around the nitrogen atom, which can influence the geometry and stability of the complex. africaresearchconnects.com Computational studies have been employed to model the preferred geometries of these adducts, confirming the importance of steric factors in determining the final structure and strength of the hydrogen bond. acs.org

Charge-Transfer Properties in Hydrogen-Bonded Phenol-Triethylamine Systems

The extent of charge transfer is influenced by the same factors that affect proton transfer, namely the acidity of the phenol and the polarity of the medium. In the case of the proton-transferred ion pair, a full electron has been transferred, representing the extreme of the charge-transfer phenomenon. Theoretical models have been developed to quantify the contribution of charge transfer to the properties of the hydrogen bond in these systems. acs.org

Thermodynamics of Phenol-Triethylamine Complex Formation

The formation of the phenol-triethylamine complex is an exothermic process, with the enthalpy change (ΔH) providing a measure of the hydrogen bond strength. wordpress.comacs.org Calorimetric and spectroscopic methods have been used to determine the thermodynamic parameters (ΔH, ΔS, and ΔG) for the complexation reaction in various solvents. wordpress.comacs.org

Solvent effects play a crucial role in the thermodynamics of complex formation. acs.org The enthalpy of complex formation can be less exothermic in more polar or interacting solvents due to the energy required to desolvate the phenol and triethylamine molecules before they can form the complex.

Phenol Amine Solvent -ΔH (kcal/mol) Reference
PhenolTriethylamineCyclohexane (B81311)8.91 wordpress.com
p-CresolTriethylamineCyclohexane9.08 wordpress.com
o-CresolTriethylamineCyclohexane7.93 wordpress.com
GuaiacolTriethylamineCyclohexane7.2 acs.org
GuaiacolTriethylamineBenzene (B151609)5.8 acs.org
GuaiacolTriethylamineCarbon tetrachloride6.7 acs.org

Enthalpy Changes Associated with Hydrogen Bond Formation

The formation of the hydrogen bond between the hydroxyl group of phenol and the nitrogen atom of triethylamine is an exothermic process, releasing energy and resulting in a negative enthalpy change (ΔH). This value is a direct measure of the strength of the hydrogen bond formed. The magnitude of this enthalpy change can be influenced by factors such as the solvent and the specific experimental technique used for measurement. wordpress.com

Calorimetric and spectroscopic methods are commonly employed to determine the enthalpy of complexation. A microcalorimetric study conducted in cyclohexane measured the enthalpy change for the phenol-triethylamine interaction to be -8.91 kcal/mol. wordpress.com Another study, using electronic absorption spectroscopy in the same solvent, reported a value of -8.0 kcal/mol. niscpr.res.in These values are typical for hydrogen bonds involving phenols and aliphatic amines, which generally range from approximately 6 to 9 kcal/mol. wordpress.com The slight variations in reported values can be attributed to differences in experimental conditions and methodologies. wordpress.commdpi.com

Determination of Equilibrium Constants and Gibbs Free Energy of Complexation

The reversible formation of the phenol-triethylamine complex in solution is governed by an equilibrium constant (K), which quantifies the ratio of the complex to the free reactants at equilibrium. ncert.nic.in A larger equilibrium constant indicates a more stable complex and a greater tendency for the components to associate. Spectrophotometric methods are frequently used to determine K by measuring changes in the absorbance spectra upon complex formation. niscpr.res.intruman.educerritos.edu

For the phenol-triethylamine system in a cyclohexane solvent at 28°C, an equilibrium constant (K) of 52.4 L/mol has been reported. niscpr.res.in The stability of the complex is also described by the standard Gibbs free energy change (ΔG°), which is related to the equilibrium constant by the fundamental thermodynamic equation:

ΔG° = -RT ln(K) ncert.nic.inlibretexts.org

where R is the gas constant and T is the absolute temperature in Kelvin. A negative ΔG° signifies a spontaneous reaction under standard conditions. libretexts.org Using the reported K value of 52.4 L/mol at 28°C (301.15 K), the standard Gibbs free energy of complexation can be calculated to be approximately -2.37 kcal/mol.

The Gibbs free energy change incorporates both the enthalpy (ΔH°) and entropy (ΔS°) changes of the reaction (ΔG° = ΔH° - TΔS°). wikipedia.org The negative enthalpy change from the strong hydrogen bond formation is the primary driver for the spontaneity of the complexation, overcoming the negative entropy change that results from two molecules associating into a single, more ordered complex.


Spectroscopic Investigations of Phenol Triethylamine Systems

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool to probe the structural and dynamic changes within the phenol-triethylamine complex. These methods are particularly sensitive to the vibrations of specific chemical bonds involved in the interaction.

Analysis of O-H and N-H Stretching Vibrations in Phenol-Triethylamine Adducts

The formation of a hydrogen bond between the hydroxyl group (O-H) of phenol (B47542) and the nitrogen atom of triethylamine (B128534) leads to significant and characteristic changes in their respective vibrational frequencies. The O-H stretching vibration of free phenol is typically observed as a sharp band around 3600 cm⁻¹. msu.edu Upon complexation with triethylamine, this band undergoes a notable red-shift (a shift to lower frequency), broadens, and increases in intensity. This is a classic indicator of hydrogen bond formation, where the O-H bond is weakened and elongated. acs.org In strongly interacting systems, this red-shifted O-H stretching band can be very broad and may appear in the 2500 cm⁻¹ region. nih.gov

While triethylamine itself does not possess an N-H bond, in the event of proton transfer from phenol to triethylamine, a new N-H⁺ bond is formed in the resulting triethylammonium (B8662869) cation. The appearance of a new, often broad, absorption band in the region of 2700 cm⁻¹ can be attributed to the N-H⁺ stretching vibration within the hydrogen-bonded proton-transfer complex (O⁻...HN⁺). mdpi.com The disappearance of the phenolic O-H stretching band, coupled with the emergence of this N-H⁺ band, provides strong evidence for a proton transfer event. mdpi.com

Table 1: Characteristic O-H and N-H Stretching Frequencies in Phenol-Triethylamine Systems
Vibrational ModeTypical Frequency (cm⁻¹) in Free SpeciesFrequency Change upon Complexation/Proton TransferInterpretation
Phenol O-H Stretch~3600 (sharp) msu.eduRed-shift (to lower frequency), broadening, and increased intensity acs.orgnih.govHydrogen bond formation (O-H···N)
Triethylammonium N-H⁺ StretchN/AAppearance of a new broad band (~2700) mdpi.comProton transfer from phenol to triethylamine

Observation and Interpretation of C-H Stretching Vibration Shifts upon Complexation

Quantum mechanical calculations have shown that this blue-shift arises from a decrease in hyperconjugation. acs.org In isolated triethylamine, the nitrogen lone pair interacts with the antibonding orbitals (σ*) of adjacent C-H bonds, which slightly weakens and elongates them. When the lone pair becomes involved in hydrogen bonding with phenol, this hyperconjugative interaction is reduced. This leads to a strengthening and shortening of the C-H bonds, resulting in an increase in their vibrational frequency. acs.org For the phenol-triethylamine complex, blue-shifts of 28-33 cm⁻¹ have been calculated for the symmetric CH₂ stretching vibrations. acs.org

Table 2: Calculated C-H Stretching Vibration Shifts in Triethylamine upon Complexation with Phenol
Vibrational Mode in TriethylamineCalculated Frequency Shift (cm⁻¹)Interpretation
Symmetric CH₂ Stretch+28 to +33 acs.orgDecrease in N lone pair hyperconjugation, leading to C-H bond contraction and strengthening acs.org
Asymmetric CH₃ Stretch+8 to +18 acs.org

Spectroscopic Signatures Indicating Proton Transfer Processes within the Complex

The transition from a hydrogen-bonded complex to a proton-transferred ion pair can be monitored through distinct spectroscopic signatures. As mentioned, the most definitive evidence in vibrational spectroscopy is the disappearance of the phenol ν(O-H) band and the concurrent appearance of a new, broad ν(N-H⁺) band. mdpi.com

The position of the absorption bands in the electronic spectra also serves as an indicator of the proton's location. The intramolecular charge-transfer (ICT) absorption of a hydrogen-bonded phenol-base adduct occurs at a different wavelength than the proton-transferred species. unc.edu Studies on similar phenol-amine systems show that the formation of the proton-transferred complex (A⁻O⁻···H⁺-B) results in a new absorption band that is red-shifted compared to the simple hydrogen-bonded complex (A-O-H···B) but blue-shifted relative to the fully deprotonated phenolate (B1203915) anion (A-O⁻). unc.edu The existence of an isosbestic point in the absorption spectra upon addition of triethylamine suggests an equilibrium between two distinct species, such as the neutral hydrogen-bonded complex and the proton-transferred ion pair. niscpr.res.in

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides complementary information on the electronic structure and excited-state dynamics of the phenol-triethylamine system.

Changes in Absorption and Emission Spectra Resulting from Hydrogen Bond Formation

The formation of a hydrogen bond between phenol and triethylamine can cause shifts in the UV-Vis absorption and fluorescence emission spectra. In the ground state, the interaction can lead to the formation of different types of complexes, including simple hydrogen-bonded pairs or ion pairs, depending on the solvent's polarity. oup.com For instance, in dichloromethane, a new absorption peak at 289 nm has been observed for the 5,6,7,8-tetrahydro-2-naphthol-triethylamine complex, which is attributed to the hydrogen-bonded species. oup.com

In fluorescence spectroscopy, the interaction often leads to the appearance of new emission bands. For example, studies on 2,6-diformyl-4-methylphenol with triethylamine in various solvents have shown that the fluorescence spectra are highly dependent on the solvent environment, indicating the formation of different excited-state complexes. niscpr.res.in In ethanol (B145695) and water, an increase in the intensity of the phenolate ion emission band around 520 nm is observed with increasing amine concentration, pointing to proton transfer in the excited state. niscpr.res.in

Fluorescence Quenching by Phenol-Triethylamine Complexation

A prominent feature of the interaction between phenols and triethylamine is the quenching of the phenol fluorescence. oup.com This quenching can occur through various mechanisms, including photoinduced electron transfer (PET). acs.orgnih.gov In the PET process, upon excitation, an electron is transferred from the electron-rich amine to the photoexcited phenol, leading to a non-radiative decay pathway and thus a decrease in fluorescence intensity. The efficiency of this quenching is often dependent on the solvent polarity. oup.com

Studies have shown that the fluorescence of various phenol derivatives is effectively quenched by triethylamine. oup.comniscpr.res.in The quenching rate constants can be very high, on the order of 10⁹ L mol⁻¹ s⁻¹, indicating an efficient process. researchgate.net This quenching effect is a hallmark of the dynamic interaction between the excited state of the phenol and the ground state of the triethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure and dynamics of molecules. In the context of phenol-triethylamine systems, NMR studies, particularly focusing on Carbon-13, provide significant insights into the electronic and structural changes that occur upon complex formation and during chemical reactions.

Carbon-13 NMR Studies on Electronic Structure Modulation in Phenols and Triethylamine upon Complexation

The formation of a hydrogen bond between phenol and triethylamine induces notable changes in the electronic environment of both molecules, which are readily observed in their Carbon-13 NMR spectra. The interaction involves the transfer of electron density, which alters the shielding of the carbon nuclei.

Studies have shown that the formation of a hydrogen-bonded complex between phenol and triethylamine leads to shifts in the ¹³C NMR signals of the phenol ring. acs.orgcapes.gov.br Specifically, the chemical shift of the carbon atom bonded to the hydroxyl group (C-1) is particularly sensitive to this interaction. Upon complexation, this carbon signal, along with others in the aromatic ring, experiences a downfield shift, indicating a decrease in electron density around these nuclei. acs.orgorganicchemistrydata.org This deshielding effect is attributed to the polarization of the O-H bond upon hydrogen bonding with the nitrogen atom of triethylamine. ucf.edu

The extent of these chemical shift changes can be correlated with the strength of the hydrogen bond and the proton-donating ability of the phenol derivative. capes.gov.br For a series of substituted phenols, the magnitude of the change in the ¹³C chemical shift upon complexation with triethylamine can provide a quantitative measure of the electronic perturbations within the phenol molecule. capes.gov.br

Furthermore, the carbon atoms of the triethylamine molecule also exhibit changes in their ¹³C NMR spectra upon complexation. The interaction influences the electronic structure of the aliphatic chains of the amine. acs.org The formation of the hydrogen bond can lead to a tautomeric equilibrium between a molecular complex (O-H···N) and an ion pair (O⁻···H-N⁺). capes.gov.br The position of this equilibrium, which is influenced by factors such as the acidity of the phenol and the solvent polarity, can be investigated by analyzing the temperature dependence of the ¹³C chemical shifts. capes.gov.br

A representative dataset illustrating the change in ¹³C chemical shifts (Δδ) for the aromatic carbons of phenol upon complexation with triethylamine is presented below.

Table 1: Change in ¹³C Chemical Shifts (Δδ in ppm) of Phenol Carbons upon Complexation with Triethylamine Data is hypothetical and for illustrative purposes.

Carbon Atom Chemical Shift (δ) in free Phenol (ppm) Chemical Shift (δ) in Phenol-Triethylamine Complex (ppm) Change in Chemical Shift (Δδ) (ppm)
C-1 (C-OH) 155.6 158.2 +2.6
C-2 / C-6 115.9 116.5 +0.6
C-3 / C-5 130.5 130.9 +0.4
C-4 121.8 123.1 +1.3

Application of NMR in Mechanistic Investigations and Product Structure Elucidation in Triethylamine-Mediated Reactions

NMR spectroscopy is an indispensable tool for investigating reaction mechanisms and confirming the structures of products in reactions where triethylamine acts as a base or a catalyst with phenol derivatives.

In triethylamine-mediated reactions, such as esterification or etherification of phenols, ¹H and ¹³C NMR are routinely used to follow the progress of the reaction and to identify intermediates and final products. acs.orgjocpr.com For instance, in the formation of phenyl ethers from phenols and alkyl halides in the presence of triethylamine, NMR can confirm the formation of the C-O-C ether linkage by the appearance of characteristic signals for the new alkyl group and the corresponding shifts in the phenol ring carbons. jocpr.com

Mechanistic studies often employ NMR to detect key intermediates. For example, in certain acylation reactions catalyzed by tertiary amines, the formation of an acylammonium salt as a reactive intermediate can be observed via NMR. acs.orgnih.gov While this intermediate may not always be detectable under the actual reaction conditions, its presence can be confirmed in separate experiments by mixing the acylating agent and the amine in the absence of the alcohol or phenol. acs.orgnih.gov

In the context of triethylamine-catalyzed reactions involving phenols, NMR can help distinguish between different possible mechanistic pathways, such as a nucleophilic catalysis mechanism versus a general base catalysis mechanism. acs.orgnih.gov For example, the absence of signals corresponding to a phenoxide intermediate could rule out a specific-base catalysis pathway. acs.orgnih.gov Isotope labeling studies, where deuterium (B1214612) is incorporated into the phenol, can also be coupled with NMR to probe kinetic isotope effects, providing further mechanistic insights. acs.orgnih.gov

Advanced Spectroscopic Techniques for Kinetic and Mechanistic Elucidation

To capture the transient species and rapid transformations that occur in phenol-triethylamine reactions, advanced spectroscopic techniques are employed. These methods provide real-time data on reaction kinetics and the structural evolution of intermediates.

Stopped-Flow FT-IR Spectroscopy for Studying Reaction Intermediates and Rates

Stopped-flow Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution. biologic.netpepolska.pl By rapidly mixing solutions of the reactants (e.g., a phenol and a reagent in the presence of triethylamine) and monitoring the change in the infrared spectrum as a function of time, it is possible to observe the formation and decay of short-lived reaction intermediates and to determine their reaction rates. acs.orgnih.govnih.gov

In the study of triethylamine-catalyzed reactions of phenols, stopped-flow FT-IR can provide detailed information that is complementary to NMR studies. acs.orgnih.gov For example, in the acylation of phenol, this technique can monitor the disappearance of the reactant bands (e.g., the C=O stretch of an acyl chloride) and the appearance of the product bands (e.g., the C=O stretch of the phenyl ester) simultaneously. acs.orgnih.gov This allows for the determination of reaction orders and rate constants.

The high time resolution of stopped-flow FT-IR makes it particularly suitable for detecting transient intermediates that may not be observable by slower techniques like conventional NMR. acs.orgnih.gov While NMR might be used to characterize a stable intermediate like an acylammonium salt in a separate experiment, stopped-flow FT-IR can attempt to detect its presence during the actual catalytic cycle. acs.orgnih.gov The ability to obtain structural information from the vibrational frequencies of functional groups makes FT-IR an invaluable tool for elucidating the roles of species like the phenol-triethylamine complex in the reaction mechanism. capes.gov.brresearchgate.net

Computational and Theoretical Chemistry of Phenol Triethylamine Interactions

Quantum Mechanical Studies of Complex Geometries and Electronic Structures

Quantum mechanical calculations are fundamental to understanding the nature of the phenol-triethylamine complex. These methods allow for the precise determination of molecular structures, bond characteristics, and the distribution of electrons within the system.

Density Functional Theory (DFT) Calculations for Optimized Structures and Bonding Analysis

Density Functional Theory (DFT) has become a principal method for investigating the hydrogen-bonded complex between phenol (B47542) and triethylamine (B128534). nih.govacs.org Calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31++G(d,p), are used to find the optimized geometries of the interacting molecules. nih.govacs.org These studies predict the formation of a stable O-H···N hydrogen bond, detailing the intermolecular distance and the orientation of the two molecules. nih.gov

In the optimized geometry of the complex, the O-H bond of phenol elongates, while the H···N distance is characteristic of a moderate to strong hydrogen bond. DFT calculations also provide the binding energy of the complex, which is determined by subtracting the energies of the isolated phenol and triethylamine molecules from the energy of the optimized complex, often with corrections for basis set superposition error (BSSE). worldscientific.com Studies on related substituted phenol-trimethylamine complexes show that the strength of the hydrogen bond and the binding energy increase as the acidity of the phenol increases. worldscientific.com

Table 4.1.1: Selected DFT-Calculated Geometrical Parameters for Phenol-Amine Complexes

Parameter Phenol-Triethylamine Complex Reference
O-H bond length (Å) Elongated upon complexation nih.gov
H···N distance (Å) ~1.8 (Varies with functional/basis set) researchgate.net
O-H···N angle (°) Nearly linear (~180°) researchgate.net
Binding Energy (kcal/mol) Varies with phenol substituent worldscientific.com

Note: Exact values can vary depending on the specific DFT functional and basis set used in the calculation. Data for related amine complexes is used to illustrate typical findings.

Natural Bond Orbital (NBO) Analysis of Hyperconjugation and Charge Redistribution

Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret the DFT-calculated wavefunction in terms of localized chemical bonds and lone pairs. taylorandfrancis.com For the phenol-triethylamine system, NBO analysis reveals significant charge transfer from the nitrogen lone pair (LP(N)) of triethylamine to the antibonding σ*(O-H) orbital of phenol. nih.gov This donor-acceptor interaction is a key feature of the hydrogen bond and is responsible for its stability. taylorandfrancis.com

The hyperconjugative interaction energy, E(2), associated with the LP(N) → σ(O-H) transfer can be quantified through NBO analysis, providing a measure of the hydrogen bond strength. nih.gov Upon complexation, NBO calculations show a decrease in the electron occupancy of the nitrogen lone pair orbital and a corresponding increase in the occupancy of the phenolic σ(O-H) orbital. nih.gov This redistribution of electron density leads to the polarization of the O-H bond, an increase in the positive charge on the hydrogen atom, and a net transfer of negative charge from the amine to the phenol molecule. worldscientific.com

Furthermore, the formation of the O-H···N hydrogen bond with phenol reduces the hyperconjugation between the nitrogen lone pair and the antibonding σ*(C-H) orbitals within the triethylamine molecule itself. nih.govacs.org This leads to a contraction of the C-H bonds in triethylamine and a corresponding blue-shift in their stretching frequencies, a phenomenon that is well-explained by NBO analysis. nih.govacs.org

Investigation of C-O Bond Elongation in Phenoxide-Triethylammonium Complexes

When the proton is fully transferred from phenol to triethylamine, a phenoxide-triethylammonium ion pair is formed. Computational studies have investigated the geometric changes that occur in the phenoxide anion upon this transfer, particularly the length of the C-O bond. nih.gov In the isolated phenoxide anion, the C-O bond is significantly shorter than in phenol due to the delocalization of the negative charge on the oxygen into the aromatic ring, giving it partial double-bond character. nih.gov

However, theoretical and experimental studies show that when the phenoxide oxygen atom participates in multiple hydrogen bonds, as it does in the (phenoxide⁻)(triethylammonium⁺) complex, the C-O bond elongates. nih.govsci-hub.se Molecular orbital calculations on model complexes confirm that this elongation is due to the localization of the negative charge on the oxygen atom, which reduces its conjugation with the central benzene (B151609) ring. nih.gov The formation of strong hydrogen bonds, such as the N⁺-H···O⁻ interaction, compensates for the energetic cost of this charge localization. sci-hub.se The degree of C-O bond elongation is found to be significantly influenced by the geometry and number of hydrogen bonds to the phenoxide oxygen. nih.gov

Modeling of Potential Energy Surfaces for Proton Transfer Processes

The transfer of a proton from phenol to triethylamine is a fundamental chemical reaction that can be mapped using computational methods. By calculating the energy of the system for various positions of the proton between the oxygen and nitrogen atoms, a potential energy surface (PES) for the proton transfer process can be constructed. acs.org

These one-dimensional PES plots, often generated along the O-H···N coordinate, reveal the energetic landscape of the reaction. researchgate.net For the phenol-triethylamine system in the gas phase or in nonpolar solvents, the PES typically shows a single minimum corresponding to the neutral hydrogen-bonded complex (O-H···N). The proton-transferred state (O⁻···H-N⁺) exists at a much higher energy. As the polarity of the environment increases, the energy of the ionic proton-transferred state is stabilized. researchgate.net

Computational models can predict the height of the energy barrier separating the neutral and ionic forms. The shape of the PES is crucial for understanding the dynamics of the proton transfer. acs.org For many phenol-amine systems, photoexcitation to an electronically excited state dramatically alters the PES, often lowering the proton transfer barrier and making the process more favorable. researchgate.netnih.gov Theoretical studies on related phenol-amine complexes have shown that the excited-state PES can feature a much lower barrier, facilitating an almost thermoneutral proton transfer reaction. nih.gov

Theoretical Descriptors for Characterizing Hydrogen Bonding and Charge Transfer Phenomena

To quantify and characterize the interactions within the phenol-triethylamine complex, various theoretical descriptors derived from quantum chemical calculations are employed. These descriptors provide a more nuanced understanding beyond simple energetic and geometric parameters.

Key descriptors include:

Interaction Energy (ΔE): This fundamental descriptor quantifies the strength of the association between phenol and triethylamine. It is typically corrected for BSSE to provide a more accurate measure of the binding strength. worldscientific.com

Charge Transfer (CT): NBO analysis provides a direct measure of the amount of electron density transferred from the Lewis base (triethylamine) to the Lewis acid (phenol). worldscientific.com This is a key indicator of the covalent character of the hydrogen bond.

Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the electron density topology to define atomic properties and interatomic interactions. The presence of a bond critical point (BCP) between the hydrogen and nitrogen atoms is a signature of a hydrogen bond. Properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature and strength of the bond.

Electrostatic Potential (ESP): The ESP mapped onto the molecular surface can identify the electrophilic and nucleophilic sites involved in the interaction. The minimum ESP value near the hydrogen-bond accepting nitrogen atom and the maximum value near the donor hydrogen atom are often correlated with hydrogen bond strength. psu.edu

Molecular Descriptors: Parameters like hydrogen-bond acidity (α) and basicity (β) can be computationally predicted and used to estimate the free energy of hydrogen bond formation. mdpi.com These descriptors are valuable for comparing the interaction strengths across a range of different phenols and amines. nih.govacs.org

Table 4.3.1: Common Theoretical Descriptors for H-Bonding Analysis

Descriptor Description Typical Application in Phenol-TEA Reference
Interaction Energy (ΔE) Strength of the molecular association, corrected for BSSE. Quantifies the stability of the complex. worldscientific.com
Charge Transfer (CT) Amount of electron density moved from amine to phenol. Measures the covalent character of the H-bond. worldscientific.com
Electron Density at BCP (ρ) Electron density at the bond critical point between H and N. Correlates with H-bond strength. psu.edu
Laplacian of Electron Density (∇²ρ) Curvature of the electron density at the BCP. Characterizes the nature of the interaction (shared vs. closed-shell). psu.edu

Computational Analysis of Solvent Effects on Complexation and Proton Transfer Equilibria

The interaction between phenol and triethylamine is highly sensitive to the surrounding environment. Computational models are essential for understanding how solvents influence both the formation of the hydrogen-bonded complex and the equilibrium between the neutral and proton-transferred species. researchgate.netweebly.com

A common approach is to use implicit solvent models, such as the Polarizable Continuum Model (PCM). rsc.org In PCM, the solvent is represented as a continuous dielectric medium that polarizes in response to the solute's electric field. This method allows for the calculation of solvation free energies, which can be used to predict how a solvent will shift chemical equilibria. researchgate.netrsc.org

Studies on phenol-amine systems have shown that polar solvents preferentially stabilize the more polar species. researchgate.net Therefore, increasing the dielectric constant of the solvent is predicted to shift the equilibrium from the neutral hydrogen-bonded complex (Ph-O-H···NEt₃) towards the solvent-separated or contact ion pair (Ph-O⁻···H-N⁺Et₃). researchgate.net

For a more detailed picture, explicit solvent models can be used, often within a Quantum Mechanics/Molecular Mechanics (QM/MM) framework. numberanalytics.com In this approach, the phenol-triethylamine complex is treated with high-level quantum mechanics, while a number of individual solvent molecules in the first solvation shell are also treated quantum mechanically or with a sophisticated force field. rsc.orgnumberanalytics.com This allows for the explicit modeling of specific hydrogen bonds between the solute and solvent molecules, providing a more accurate description of the local solvent structure and its impact on the complexation and proton transfer process. rsc.org

Ab Initio and Mixed Quantum Mechanical/Molecular Mechanical (QM/MM) Investigations of Intermolecular Interactions

The intricate dance between phenol and triethylamine at the molecular level has been a subject of significant interest in computational chemistry. High-level quantum mechanical calculations, particularly ab initio methods, have provided profound insights into the nature and strength of the intermolecular forces governing their interaction. These studies are crucial for understanding the fundamental principles of hydrogen bonding and proton transfer phenomena involving these compounds.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a rigorous approach to characterizing the geometry, energetics, and vibrational properties of the phenol-triethylamine complex. These methods, ranging from Hartree-Fock (HF) to more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, allow for a detailed exploration of the potential energy surface of the interacting system.

Research employing such high-level computations has been instrumental in elucidating the structure of the hydrogen-bonded complexes formed between phenol derivatives and amines. For instance, studies on analogous systems, such as phenylacetylene (B144264) interacting with triethylamine, have revealed the formation of not only the expected C−H···N hydrogen-bonded complexes but also complexes characterized by Lp···π interactions, where the lone pair of the nitrogen atom interacts with the electron-deficient phenyl ring. researchgate.net

Furthermore, ab initio investigations into the complexation of substituted phenols with tertiary amines like tributylamine (B1682462) have highlighted the stability of proton transfer species, particularly in 2:1 phenol-amine adducts, due to the formation of homoconjugated (OHO)⁻ anions. researchgate.net These calculations provide critical data on the stability and charge distribution within these adducts. researchgate.net Theoretical models have also been employed to understand the formation of diradical intermediates in reactions involving phenolic complexes and tertiary amines, with ab initio wavefunction calculations confirming the stability of such intermediate species. ub.edu

While direct QM/MM investigations specifically targeting the phenol-triethylamine system are less commonly reported in readily available literature, the principles of this hybrid method are highly applicable. QM/MM methods partition the system into a quantum mechanically treated core (e.g., the interacting phenol and triethylamine molecules) and a classically described environment (e.g., solvent molecules). This approach allows for the study of environmental effects on the interaction at a manageable computational cost, providing a bridge between the gas-phase accuracy of ab initio methods and the complexity of condensed-phase systems.

The data derived from these computational investigations, including interaction energies, equilibrium geometries, and vibrational frequency shifts, are pivotal for building a comprehensive, molecular-level understanding of the phenol-triethylamine interaction.

Detailed Research Findings from Ab Initio Studies:

The following tables summarize key findings from ab initio computational studies on phenol-amine and related systems. These data provide quantitative measures of the intermolecular interactions.

Table 1: Calculated Interaction Energies for Amine Complexes

This table presents the calculated interaction energies for complexes of various proton donors with amines, determined using high-level ab initio methods. The interaction energy is a direct measure of the strength of the intermolecular bond.

ComplexMethodBasis SetInteraction Energy (kcal/mol)Reference
Phenylacetylene-Triethylamine (Lp···π)MP2aug-cc-pVDZ-6.33 researchgate.net
Phenylacetylene-Triethylamine (C-H···N)MP2aug-cc-pVDZ-5.59 researchgate.net
2,4,6-Trichlorophenol-Tributylamine (1:1)Ab initioNot SpecifiedNot Specified researchgate.net
3,5-Dimethoxyphenol-Tertiary Amine ModelAb initio WavefunctionNot SpecifiedNot Specified ub.edu

Table 2: Geometric Parameters of Hydrogen-Bonded Complexes

This table details the key geometric parameters, such as hydrogen bond lengths and angles, for amine complexes as determined by ab initio calculations. These parameters define the three-dimensional structure of the intermolecular interaction.

ComplexParameterCalculated ValueMethodBasis SetReference
Phenylacetylene-Triethylamine (C-H···N)r(H···N)2.17 ÅMP2aug-cc-pVDZ researchgate.net
Phenylacetylene-Triethylamine (C-H···N)∠(C-H···N)168.9°MP2aug-cc-pVDZ researchgate.net
4-Cyanophenol-TBD (1:1)r(O-H···N)1.66 ÅDFTB3LYP/6-31G(d,p) researchgate.net

Solution Phase Behavior and Phase Equilibria of Phenol Triethylamine Systems

Miscibility and Critical Solution Temperatures (CST) in Binary and Ternary Systems (e.g., Triethylamine-Water and Phenol-Water as Analogs)

The miscibility of phenol-triethylamine systems is influenced by factors such as temperature and the presence of other components. To understand this behavior, analogous binary systems like phenol-water and triethylamine-water are often studied. These systems exhibit partial miscibility and are characterized by a critical solution temperature (CST), the temperature above or below which the components become completely miscible in all proportions.

The phenol-water system displays an upper critical solution temperature (UCST). Below this temperature, the two components are only partially miscible and form two distinct liquid layers, while above it, they are fully miscible. scribd.comcdn-website.com The UCST for the phenol-water system is approximately 68.1°C. youtube.com The composition at this critical point is about 36.1% phenol (B47542). youtube.com The mutual solubility of phenol and water increases with a rise in temperature until the UCST is reached.

In contrast, the triethylamine-water system exhibits a lower critical solution temperature (LCST). researchgate.net In this type of system, the components are completely miscible below the LCST and form two separate layers above it. The mutual solubilities of triethylamine (B128534) and water decrease as the temperature increases. uomustansiriyah.edu.iq The LCST for the triethylamine-water system is 18.5°C. uomustansiriyah.edu.iq Below this temperature, the two liquids will completely mix. uomustansiriyah.edu.iq

The behavior of these analogous systems suggests that the interaction between phenol and triethylamine is complex and highly dependent on temperature. The presence of a third component, such as water, would introduce further complexity, potentially altering the miscibility and critical solution temperature of the resulting ternary system.

Table 1: Critical Solution Temperatures (CST) of Analogous Binary Systems

Binary System Type of CST Critical Solution Temperature (°C)
Phenol-Water Upper CST (UCST) 68.1 youtube.com
Triethylamine-Water Lower CST (LCST) 18.5 uomustansiriyah.edu.iq

Formation of Eutectic Liquids for Phenol Extraction and Separation Processes

The formation of deep eutectic solvents (DES) or eutectic liquids is a significant application of the interaction between phenol and compounds like triethylamine, particularly in extraction and separation processes. A eutectic mixture is a combination of two or more components that, when mixed in a particular ratio, depress the freezing point to a greater extent than either of the individual components, resulting in a liquid state at a lower temperature. nih.gov This property is harnessed to extract phenolic compounds from various mixtures, including industrial oils and biomass. mdpi.commdpi.comresearchgate.net

In the context of phenol extraction, a hydrogen bond acceptor (HBA), such as an amine or a quaternary ammonium (B1175870) salt, interacts with a hydrogen bond donor (HBD), like phenol, through hydrogen bonding. researchgate.net This interaction leads to the formation of a DES, which has a much lower melting point than either of the starting materials. This process can be used to separate phenols from non-polar solvents like toluene or hexane. mdpi.com The addition of a DES-forming agent to a solution of phenol in an organic solvent can lead to the formation of a distinct liquid phase containing the phenol-eutectic mixture, which can then be easily separated. mdpi.com

Research has shown that various organic salts and HBAs can effectively form eutectic liquids with phenol for extraction. For instance, tetraalkylammonium salts have demonstrated high efficiency in phenol extraction from toluene. mdpi.com The efficiency of this extraction method can be influenced by the structure of the HBA and the concentration of phenol in the initial solution. mdpi.com While triethylamine itself can act as an HBA, the formation of stable eutectic liquids for industrial extraction often involves quaternary ammonium salts or other specifically designed compounds. mdpi.commdpi.com The principle, however, relies on the strong hydrogen-bonding interaction between the phenolic hydroxyl group and the amine or ammonium group.

Solvation Effects on Phenol-Triethylamine Interactions and Reactivity in Diverse Media

The interaction between phenol and triethylamine, which involves hydrogen bonding and the potential for proton transfer, is significantly influenced by the surrounding solvent. nih.gov This influence, known as the solvation effect, can be categorized into long-range and short-range interactions. cdnsciencepub.com

Long-range solvation effects are primarily related to the polarity and dielectric constant of the solvent. cdnsciencepub.com Solvents with higher polarity can stabilize the charge separation that occurs during the formation of a proton-transfer complex, where the proton from the phenol's hydroxyl group is transferred to the nitrogen atom of triethylamine. cdnsciencepub.com

Short-range solvation effects arise from specific, direct interactions between the solvent molecules and the phenol-triethylamine complex. cdnsciencepub.com These can include hydrogen bonding between the solvent and the complex. The nature of the solvent can drastically affect the equilibrium of the proton transfer. For example, in aprotic solvents, the formation of the hydrogen-bonded complex between phenol and triethylamine is a key step. The properties of this complex, such as its dipole moment, can be altered by the aromaticity and polarizability of the solvent.

The reactivity of the phenol-triethylamine system is also governed by these solvation effects. For instance, the catalysis of reactions like the benzoylation of phenols by triethylamine in a solvent such as dioxane involves both general base and nucleophilic-general basic mechanisms. epa.gov The balance between these pathways is sensitive to the acidity of the phenol and, by extension, the solvating environment. epa.gov In alkane solvents, triethylamine acts as a Lewis base, forming adducts with Lewis acids like phenols. wikipedia.org The steric bulk of the triethylamine molecule can also play a role in the geometry and stability of these complexes in different media. wikipedia.org

Behavior and Interactions of Phenol-Triethylamine in Micellar Systems

Micellar systems, which are aqueous solutions containing surfactant molecules aggregated into micelles, provide a unique microenvironment that can alter the interactions between dissolved species like phenol and triethylamine. Micelles consist of a hydrophobic core and a hydrophilic surface (palisade layer), creating distinct regions of varying polarity. unimib.it

Phenol is known to be solubilized within micelles, with its location depending on the surfactant type and concentration. researchgate.netresearchgate.net In cationic micelles, such as those formed by cetyltrimethylammonium bromide (CTAB), phenol molecules tend to reside at the micelle-water interface or in the palisade layer, with the aromatic ring penetrating to some extent into the hydrophobic core. researchgate.net This solubilization can affect the critical micelle concentration (CMC) of the surfactant. researchgate.net

The presence of triethylamine in such a system would introduce further interactions. Triethylamine can act as a mobile phase modifier in micellar liquid chromatography, where it is suggested to interact with residual silanols on the stationary phase, thereby reducing the adsorption of surfactant molecules and improving chromatographic efficiency. researchgate.net In a bulk micellar solution, triethylamine, as a basic compound, could influence the local pH at the micelle surface. This could, in turn, affect the ionization state of phenol.

The interaction between phenol and triethylamine within the micellar environment would be influenced by their preferential partitioning between the aqueous bulk phase and the different regions of the micelle. The hydrophobic part of triethylamine would favor some interaction with the micelle core, while the polar amine group would likely be oriented towards the aqueous phase. The compartmentalization of reactants within the micellar structure can lead to high effective concentrations, potentially catalyzing reactions between phenol and other species, a principle often exploited in micellar catalysis. unimib.it

Applications in Advanced Synthesis and Materials Science Research

Modification of Phenol-Formaldehyde Resins through Triethylamine (B128534) Incorporation

Phenol-formaldehyde (PF) resins are significant thermosetting polymers known for their thermal stability and mechanical strength. ontosight.ai However, to meet the demands of specialized applications, their properties are often tailored through chemical modification. Triethylamine plays a crucial role in these modification processes, primarily by acting as a basic catalyst for esterification reactions.

In this modification strategy, the phenolic hydroxyl groups present along the PF polymer backbone are esterified. This is typically achieved by treating the resin with various acid chlorides in the presence of triethylamine. anjs.edu.iqanjs.edu.iq Triethylamine's function is to deprotonate the phenolic hydroxyl groups, converting them into more nucleophilic phenoxide ions. These ions then readily react with the electrophilic acid chloride, forming an ester linkage and releasing triethylammonium (B8662869) chloride as a byproduct. This process effectively grafts new functional groups onto the resin, altering its chemical and physical properties. ontosight.aianjs.edu.iq

For instance, research has demonstrated the esterification of phthalimidylphenol-formaldehyde resins and maleimidyl phenol-formaldehyde resins with acid chlorides like benzoyl chloride, acryloyl chloride, and cinnamoyl chloride, using triethylamine to facilitate the reaction. anjs.edu.iqanjs.edu.iquobaghdad.edu.iq These modifications are designed to introduce new properties to the resins, potentially for novel applications in coatings, adhesives, or composites. ontosight.aianjs.edu.iq

Beyond post-synthesis modification, triethylamine is also employed as a catalyst during the synthesis of the PF resins themselves. researchgate.net In the production of resol-type phenolic resins, the type and amount of catalyst significantly influence the reaction kinetics and the final polymer structure, including the ratio of ortho and para linkages. researchgate.netnih.gov Studies have shown that triethylamine can direct the addition of formaldehyde (B43269) to the ortho position of the phenol (B47542) ring. researchgate.net The use of triethylamine, sometimes in conjunction with co-catalysts like polyamines, has been investigated to produce resins with a reduced content of unreacted formaldehyde and phenol, which is environmentally and commercially desirable. nih.govplos.org

Table 1: Effect of Catalyst System on Phenol-Formaldehyde Resin Composition Data synthesized from research findings. nih.gov

Catalyst SystemResidual Formaldehyde (%)Residual Phenol & Derivatives (%)
Ammonia (NH₃)5.1346.27
Triethylamine (TEA)0.3352.41
TEA + Diethylenetriamine (DETA)0.0724.90
TEA + Triethylenetetramine (TETA)0.0527.23

Synthesis of Complex Organic Molecules

The basicity of triethylamine is harnessed to promote reactions involving the acidic phenolic proton, enabling the construction of intricate molecular architectures for various fields of research.

Phenyl sulfonates are important functional groups and intermediates in medicinal chemistry and organic synthesis. Their preparation often involves the reaction of a phenol with a sulfonyl chloride. This reaction requires a base to neutralize the hydrochloric acid byproduct and to activate the phenol. Triethylamine is widely used for this purpose.

In a typical procedure, a phenol is dissolved in a suitable solvent with triethylamine. acs.org A sulfonyl chloride, such as methanesulfonyl chloride or benzenesulfonyl chloride, is then added, often at reduced temperatures to control the reaction rate. acs.orgekb.eg The triethylamine deprotonates the phenol, and the resulting phenoxide ion attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion to form the phenyl sulfonate ester.

This methodology is broadly applicable to a wide range of substituted phenols and sulfonyl chlorides, providing access to a diverse library of sulfonamide and sulfonate compounds for biological screening and as precursors for further chemical transformations. acs.orgekb.eg For example, the synthesis of phenyl methanesulfonate (B1217627) is efficiently achieved by reacting phenol and methanesulfonyl chloride in acetone (B3395972) with triethylamine as the base. acs.org This method provides a foundation for creating more complex sulfonates used as photoacid generators in materials science or as building blocks in drug discovery. acs.org

The construction of complex, three-dimensional nucleic acid structures, such as branched DNA, is a significant challenge in biotechnology and materials science. These structures have potential applications in diagnostics and nanotechnology. Solution-phase synthesis offers an alternative to more common solid-phase methods, particularly for scaling up production.

In the synthesis of branched DNA hybrids featuring a phenolic core, triethylamine serves as a critical reagent in specific deprotection steps. acs.org These syntheses often use methyl groups to protect the phosphotriester linkages in the growing DNA arms. acs.orgrsc.org Before the final deprotection of the DNA bases, these methyl groups must be removed. This is accomplished via an SN2 displacement reaction using a soft nucleophile, such as thionaphthol. The reaction is performed in the presence of a base, and triethylamine has been successfully used for this purpose. acs.org The base facilitates the deprotonation of the thiol, increasing its nucleophilicity for the attack on the methyl group.

While other bases like diisopropylethylamine (DIEA) are also used in these synthetic schemes, the choice of base can be critical for reaction efficiency and yield. acs.org The use of triethylamine in this context highlights its utility in complex, multi-step syntheses where mild and specific reaction conditions are paramount for preserving the integrity of the large, delicate biomolecules being assembled. acs.org

Role in the Synthesis of Metal Complexes with Phenol-Containing Schiff-Base Ligands

Schiff-base ligands, formed from the condensation of a primary amine and a carbonyl compound, are exceptionally versatile in coordination chemistry. jchr.orgekb.eg When these ligands incorporate a phenolic hydroxyl group, they can act as multidentate chelators, binding to metal ions through the imine nitrogen and the deprotonated phenolic oxygen. Triethylamine is instrumental in this process, serving as the base required to deprotonate the phenol. nih.govrsc.org

The synthesis of these metal complexes typically involves mixing the phenol-containing Schiff base ligand and a metal salt (e.g., acetates or halides of copper, nickel, cobalt, or zinc) in a solvent like methanol (B129727) or ethanol (B145695). asianpubs.orgfigshare.com The addition of triethylamine to this mixture abstracts the acidic proton from the phenolic hydroxyl group, generating a phenoxide anion. nih.govasianpubs.org This negatively charged oxygen atom becomes a strong coordination site, readily binding to the metal center along with the imine nitrogen and any other donor atoms in the ligand. asianpubs.orgfigshare.comnih.gov

This method has been used to prepare a vast array of metal complexes with diverse structures, including one-dimensional polymeric chains and polynuclear zinc oxo clusters. asianpubs.orgnih.gov The resulting complexes are investigated for their potential applications in catalysis, as magnetic materials, and as models for metalloenzymes. nih.govasianpubs.org

Table 2: Representative Synthesis of Metal Complexes Using Phenolic Schiff-Base Ligands and Triethylamine Data compiled from experimental procedures. asianpubs.orgfigshare.comnih.gov

Metal IonLigand TypeRole of TriethylamineResulting Complex Type
Copper(II)Phenol-containing tridentate Schiff baseDeprotonation of phenolic -OH1D chain polymer
Zinc(II)In situ formed Schiff base from salicylaldehydeBase for in situ ligand formation and deprotonationPolynuclear oxo cluster
Cobalt(II)Sulfoxide-containing phenolic Schiff baseBase for ligand deprotonationMononuclear complex
Ruthenium(II)Sulfoxide-containing phenolic Schiff baseBase for ligand deprotonationOrganometallic complex

Development of Triethylamine Salts as Ion-Interaction Reagents in Chromatography

In the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), triethylamine and its salts are vital components of the mobile phase for certain separation techniques. wikipedia.org Triethylamine salts, such as triethylammonium acetate (B1210297) (TEAA) and triethylammonium bicarbonate (TEAB), are widely employed as ion-interaction or ion-pairing reagents in reversed-phase HPLC (IP-RP-HPLC). wikipedia.orgchem17.comfujifilm.com

This technique is especially powerful for the analysis and purification of negatively charged biomolecules like DNA and RNA oligonucleotides. chem17.comwhiterose.ac.ukgoogle.com In a typical IP-RP-HPLC setup, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar. Without an ion-pairing reagent, highly charged analytes like nucleic acids would have very little retention and would elute quickly without effective separation.

The addition of TEAA to the mobile phase transforms the separation mechanism. The positively charged triethylammonium ion (Et₃NH⁺) forms a dynamic equilibrium with the negatively charged phosphate (B84403) groups on the oligonucleotide backbone. researchgate.net This ion pair has significantly increased hydrophobicity compared to the bare oligonucleotide, leading to a stronger interaction with the non-polar stationary phase. This results in increased retention time, allowing for high-resolution separation of oligonucleotides based on their length and, in some cases, sequence. whiterose.ac.uk The concentration of the organic solvent (typically acetonitrile) in the mobile phase is then gradually increased to elute the ion-paired analytes.

A key advantage of using triethylamine-based salts is their volatility. wikipedia.org After the chromatographic separation, the TEAA or TEAB can be removed by lyophilization (freeze-drying), which is particularly useful when the purified sample is intended for further analysis by mass spectrometry or for biological applications. wikipedia.orgfujifilm.com

Emerging Research and Future Directions

Development of Advanced Methodologies for Probing Phenol-Triethylamine Interactions

The investigation of the nuanced interactions between phenol (B47542) and triethylamine (B128534) necessitates the use and development of advanced analytical techniques. These methods allow researchers to observe and quantify the subtle processes of hydrogen bonding, proton transfer, and complex formation.

Spectroscopic techniques are at the forefront of this research. Electronic absorption (UV-Vis) and fluorescence spectroscopy have been employed to study the acid-base interactions and the formation of different types of complexes between phenol derivatives and triethylamine in various solvents. niscpr.res.inresearchgate.net For instance, studies on p-nitrophenol and triethylamine in aprotic solvents have quantitatively described the proton transfer equilibrium using electronic absorption spectroscopy. researchgate.net The interaction between 2,6-diformyl-4-methylphenol and triethylamine has been shown to lead to different complexes depending on the solvent, which can be characterized by their distinct electronic absorption and fluorescence spectra. niscpr.res.in

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers another powerful tool. It has been used to quantitatively investigate the tautomeric equilibria between molecular complexes and ion pairs in phenol-triethylamine systems, with results showing good agreement with UV and IR predictions. capes.gov.br Infrared (IR) spectroscopy, combined with computational methods, has been instrumental in characterizing the hydrogen-bonded structures formed between triethylamine and molecules like ethynylbenzene, which has a π-system similar to phenol. researchgate.net

Beyond standard spectroscopy, specialized techniques are providing deeper insights. The electric field jump relaxation method, with spectrophotometric detection, has been successfully used to measure the very fast rate constants of proton transfer between p-nitrophenol and triethylamine in acetonitrile (B52724). fu-berlin.de This provides crucial kinetic data that complements the thermodynamic understanding of the system. fu-berlin.de Additionally, non-spectral methods like refractive index measurements have been utilized to study the formation and stoichiometry of molecular complexes between phenol and triethylamine. niscpr.res.in To overcome analytical limitations in complex biological samples, chemoselective probes are being developed to specifically capture and enrich metabolites with phenol groups, enhancing detection sensitivity in mass spectrometry. diva-portal.org

The table below summarizes some of the advanced methodologies used to study these interactions.

MethodologyApplication in Phenol-Triethylamine SystemKey Findings
Electronic Absorption (UV-Vis) Spectroscopy Studying proton transfer and complex formation. researchgate.netQuantifies equilibrium between hydrogen-bonded complexes and ion pairs. researchgate.net
Fluorescence Spectroscopy Investigating acid-base interactions in different solvents. niscpr.res.inIdentifies the formation of different types of complexes based on solvent nature. niscpr.res.in
¹³C Nuclear Magnetic Resonance (NMR) Quantitative investigation of tautomeric equilibria. capes.gov.brCharacterizes molecular forms and ion pairs of the complexes. capes.gov.br
Infrared (IR) Spectroscopy Characterizing hydrogen-bonded complex structures. researchgate.netElucidates the nature of the bonding interactions. researchgate.net
Electric Field Jump Relaxation Measuring rate constants of proton transfer. fu-berlin.deProvides kinetic data on the speed of the proton transfer reaction. fu-berlin.de
Refractive Index Measurement Studying the stoichiometry of molecular complexes. niscpr.res.inConfirms the formation of 1:1 complexes in certain conditions. niscpr.res.in
Chemoselective Probes Isolating and enriching phenol-containing analytes from complex mixtures. diva-portal.orgresearchgate.netImproves mass spectrometric sensitivity and detection. diva-portal.org

Computational Design and Prediction of Novel Catalytic Systems Based on Phenol-Triethylamine Adducts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalytic systems involving phenol-triethylamine adducts. grafiati.comnih.gov These theoretical methods provide molecular-level insights into reaction mechanisms, transition states, and energy barriers, which are often difficult to obtain through experimental means alone. researchgate.netosti.gov

DFT calculations have been used to investigate the mechanisms of base-catalyzed condensation reactions in phenol-formaldehyde resin synthesis, where triethylamine is a common catalyst. researchgate.net These studies can confirm hypothetical intermediates, like quinine (B1679958) methide, and elucidate the most energetically favorable reaction pathways, explaining the ortho-directing characteristics of triethylamine in the addition of formaldehyde (B43269) to phenol. researchgate.net

In the field of oxidation catalysis, computational studies have explored the role of triethylamine in reactions like the hydroxylation of benzene (B151609) to phenol. For instance, DFT calculations have shown that triethylamine can facilitate the deprotonation of hydrogen peroxide coordinated to a Ni(II) catalyst, a crucial step in the catalytic cycle. acs.org Similarly, in copper-based catalytic systems that mimic the enzyme tyrosinase, triethylamine is essential for the deprotonation of phenol, enabling its binding to the copper center and subsequent oxidation. nih.gov DFT is used to model the structure of the active catalytic species and to predict the reaction pathway. nih.gov

Computational MethodApplication AreaInsights Gained
Density Functional Theory (DFT) Phenol-formaldehyde resin synthesis. researchgate.netElucidation of reaction mechanisms and the ortho-directing effect of triethylamine. researchgate.net
DFT Ni(II)-catalyzed hydroxylation of benzene. acs.orgUnderstanding the role of triethylamine in activating the oxidant (H₂O₂). acs.org
DFT Copper-based oxidation of phenols. nih.govModeling the structure of the active catalyst and the necessity of phenol deprotonation by triethylamine. nih.gov
Multivariate Linear Regression Site-selective functionalization. researchgate.netTraining models with experimental data to predict reaction rates for new substrates. researchgate.net

Exploration of Phenol-Triethylamine Interactions in Complex Environmental and Industrial Systems (excluding human clinical data)

The interaction between phenol and triethylamine is highly relevant in various industrial processes and has implications for environmental chemistry.

In industry, one of the most significant applications of triethylamine is as a catalyst in the production of phenol-formaldehyde resins. ontosight.aichemcess.com These resins are used extensively as adhesives and binders for wood products like particleboard. ontosight.ainih.gov The catalytic role of triethylamine influences the structure and properties of the resulting polymer. researchgate.net Triethylamine is also employed as a corrosion inhibitor in industrial processes and metalworking fluids, where it can interact with acidic species, including potentially phenolic compounds present in industrial streams. silverfernchemical.comnj.govatamanchemicals.com

The release of these compounds into the environment is a key area of study. Triethylamine enters the environment through emissions and effluents from its production and varied industrial uses. nih.gov Research has shown that in the atmosphere, triethylamine can react with oxidants in the presence of sunlight to form aerosol particles. acs.org Smog chamber studies suggest that this gas-to-particle conversion could be a significant source of particulate matter in areas with high amine concentrations. acs.org

In soil and water systems, the interaction is also relevant. Analytical methods for determining priority phenolic pollutants in soil samples have utilized triethylamine in the extraction solvent to enhance the recovery of certain phenols. mdpi.com This demonstrates a direct and useful application of their interaction for environmental monitoring. Conversely, the presence of both compounds as co-contaminants could influence their fate and transport in the subsurface. The adsorption of phenol onto materials like activated carbon is a key process for water remediation, and the presence of other chemicals like triethylamine could potentially affect the efficiency of this process. nih.gov

SystemContext of InteractionSignificance
Industrial Manufacturing Catalyst for phenol-formaldehyde resins. ontosight.aichemcess.comnih.govCrucial for the production of adhesives for wood products. nih.gov
Industrial Processes Corrosion inhibitor, pH regulator. silverfernchemical.comatamanchemicals.comProtection of metal equipment and control of chemical reactions. silverfernchemical.com
Atmosphere Reaction with oxidants to form aerosol particles. acs.orgPotential contribution to air pollution and particulate matter formation. acs.org
Environmental Analysis Additive in solvent for extracting phenols from soil. mdpi.comImproves the efficiency and accuracy of environmental monitoring for pollutants. mdpi.com

Leveraging Phenol-Triethylamine Chemistry for the Development of Novel Functional Materials

The fundamental chemical reaction between phenol (an acid) and triethylamine (a base), often acting as a catalyst or a reagent, is being leveraged to synthesize a diverse array of novel functional materials. wikipedia.org

A primary example is in the field of polymers. Triethylamine is used as a modification agent for phenol-formaldehyde polymers, introducing tertiary amine groups into the polymer structure. ontosight.ai This modification alters the physical and chemical properties of the resin, making it suitable for specialized applications like ion exchange resins, coatings, and composites. ontosight.ai Triethylamine also serves as a catalyst for the formation of other important polymers, such as polyurethane foams and epoxy resins, where phenolic compounds can be part of the monomer structure. atamanchemicals.comwikipedia.org Furthermore, the synthesis of advanced polymers like polyimides can be carried out in the presence of triethylamine, which facilitates the polycondensation reaction. researchgate.net

The interaction is also key in synthesizing smaller, highly functional molecules that can be incorporated into materials. For example, a novel anti-aging agent for polymers, which combines the structural features of a hindered phenol (an antioxidant) and a benzophenone (B1666685) (a UV stabilizer) into a single molecule, was synthesized using triethylamine in the esterification step. mdpi.com Natural phenols are also being used as building blocks for new functional materials, and their chemical derivatization often involves esterification or etherification reactions where triethylamine is used as a base to deprotonate the phenolic hydroxyl group. nih.gov This approach has been used to create derivatives with enhanced biological or physical properties. nih.gov

In a different application, triethylamine is used as a catalyst for the tetrahydropyranylation of phenols, a common strategy to protect the hydroxyl group during multi-step organic synthesis. iosrjournals.org This allows for the construction of complex molecules that can later be incorporated into functional materials. iosrjournals.org The synthesis of new Schiff bases containing phenol groups, which can form metal complexes with interesting spectral properties, has also been achieved through condensation reactions performed in the presence of triethylamine. rsc.org These materials have potential applications in sensing or as specialized dyes. researchgate.net

Q & A

Q. What is the role of triethylamine in phenol-formaldehyde resin synthesis, and how does it influence reaction pathways?

Triethylamine acts as a base catalyst in phenol-formaldehyde resin synthesis, accelerating the condensation reaction by deprotonating phenolic hydroxyl groups. This promotes nucleophilic attack on formaldehyde, favoring ortho-substitution due to steric and electronic effects . Experimental protocols typically involve a 1:1.15 phenol-to-formaldehyde molar ratio, with triethylamine concentrations optimized via a 3² factorial design (e.g., 0.5–2.5% catalyst by mass). Reaction temperatures (70–90°C) and time (5 hours) are critical for minimizing unreacted monomers .

Q. What safety protocols are essential when handling triethylamine in laboratory settings?

Triethylamine must be stored at 0–6°C to prevent decomposition . Avoid contact with strong oxidizers (e.g., peroxides) and acids due to exothermic reactions . Incompatibility with sulfur-containing catalysts (e.g., in foundry resins) can generate hazardous sulfur dioxide . Fire safety measures should account for decomposition products like nitrogen oxides (NOx) and carbon oxides . Always use fume hoods and PPE (gloves, goggles) during handling.

Q. What standardized analytical methods quantify residual phenol and formaldehyde in triethylamine-catalyzed systems?

High-performance liquid chromatography (HPLC) with UV-VIS detection is the gold standard for quantifying free phenol, hydroxymethylphenols, and formaldehyde. For example:

  • Phenol derivatives : Hypersil Gold RP-18 column, 250 × 4.6 mm, 1 mL/min flow rate, 280 nm detection .
  • Formaldehyde : Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis at 360 nm .
    Kinetic studies employ periodic sampling with immediate freezing (-30°C) to arrest reactions, ensuring accurate time-resolved data .

Advanced Research Questions

Q. How can polyamine co-catalysts optimize phenol-formaldehyde resin synthesis with triethylamine?

Co-catalysts like diethylenetriamine (DETA) or triethylenetetramine (TETA) synergize with triethylamine to reduce both formaldehyde (<0.5%) and phenol derivatives (up to 52% reduction). For example:

  • DETA co-catalyst : Reduces formaldehyde by 78.79% and phenol derivatives by 52.49% vs. triethylamine alone .
  • TETA co-catalyst : Achieves 84.85% formaldehyde reduction and 48.04% phenol derivative reduction .
    Optimization involves a 3² experimental design, varying catalyst ratios (1–3%) and temperatures (70–90°C) to balance reactivity and resin performance .

Q. What kinetic models explain triethylamine’s catalytic efficiency in phenol-formaldehyde condensation?

Pseudo-first-order kinetics apply, with rate constants dependent on triethylamine concentration and temperature. Key findings:

  • Activation energy : Lower with triethylamine (vs. NaOH) due to preferential ortho-substitution pathways .
  • Dielectric absorption studies : Triethylamine-phenol complexes exhibit maximum absorption when equilibrium constants (AD → AD*) range between 0.1–1, aligning with optimal catalytic activity .
    Sampling at 30-minute intervals with HPLC/MS analysis reveals formaldehyde consumption rates plateau after 3 hours .

Q. How do contradictory data on formaldehyde reduction vs. phenol residue accumulation arise in triethylamine systems?

Triethylamine alone reduces formaldehyde effectively but leaves high phenol derivatives due to incomplete hydroxymethylphenol conversion. This contradiction stems from:

  • Competitive pathways : Rapid formaldehyde consumption vs. slower phenol derivative condensation .
  • Co-catalyst resolution : Polyamines enhance crosslinking efficiency, reducing both residues by accelerating secondary condensation .

Q. What advanced techniques elucidate triethylamine’s role in complex reaction mechanisms?

  • HPLC/MS : Identifies transient intermediates (e.g., 2-hydroxymethylphenol) and quantifies reaction progress .
  • Dielectric spectroscopy : Probes triethylamine-phenol complexation dynamics, correlating dielectric loss peaks with catalytic activity .
  • Pd-catalyzed studies : Triethylamine’s hydrogen-transfer side reactions (forming Pd-H species) are monitored via GC-MS to avoid interference in nitro-group reductions .

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